Bienvenue dans la boutique en ligne BenchChem!

Dibunate

Antitussive Pharmacodynamics Comparative Efficacy

Dibunate (2,6-di-tert-butylnaphthalene-1-sulfonic acid, typically as sodium salt) is a non-opioid antitussive with a unique dual central/peripheral mechanism—unlike dextromethorphan (central-only), benzonatate (peripheral-only), or codeine (opioid). It eliminates sedation, euphoria, and respiratory depression risks, enabling safe pediatric/geriatric formulations. Its mild expectorant effect allows single-agent productive-cough syrups, reducing excipient load. With historical EU/Asian regulatory precedent (Becantex®, Becantyl®), it offers faster dossier compilation. Choose dibunate for differentiated, safer non-opioid cough products.

Molecular Formula C18H24O3S
Molecular Weight 320.4 g/mol
CAS No. 14992-58-6
Cat. No. B083973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibunate
CAS14992-58-6
Molecular FormulaC18H24O3S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O
InChIInChI=1S/C18H24O3S/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21/h7-11H,1-6H3,(H,19,20,21)
InChIKeyWBEBQCINXJDZCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibunate (CAS 14992-58-6) Procurement Baseline: A Non-Opioid Antitussive with Dual Central and Peripheral Action


Dibunate (2,6-di-tert-butylnaphthalene-1-sulfonic acid), typically formulated as its sodium salt (CAS 14992-59-7) for pharmaceutical use, is a non-opioid, small-molecule antitussive (cough suppressant) classified under ATC code R05DB16 [1]. First introduced in the mid-20th century under trade names such as Becantex® and Becantyl®, it is characterized by a dual mechanism of action: central suppression of the cough center in the brainstem alongside peripheral blockade of afferent cough reflex signals [2]. This distinguishes it from purely centrally-acting agents like dextromethorphan or purely peripherally-acting agents like benzonatate, and its chemical structure (a sulfonic acid derivative) is unrelated to opioid alkaloids, thereby avoiding opioid-class adverse effects [3].

Why Substituting Dibunate with Other Non-Opioid Antitussives Compromises Mechanistic Precision


In-class substitution among non-opioid antitussives (e.g., benzonatate, dextromethorphan, cloperastine) is not pharmacologically neutral. Dibunate's unique dual central/peripheral mechanism of action differs fundamentally from the primary sites of action of its analogs, leading to potential differences in both efficacy and safety profiles [1]. For instance, while benzonatate acts exclusively as a peripheral anesthetic of pulmonary stretch receptors, dibunate directly depresses the medullary cough center—a distinction that alters its efficacy in centrally-mediated cough etiologies [2]. Furthermore, the absence of opioid receptor engagement eliminates the sedation, euphoria, and respiratory depression risks inherent to codeine and high-dose dextromethorphan [3]. Therefore, procuring a generic antitussive without verifying its specific mechanism of action and comparative potency could result in suboptimal cough suppression or unintended adverse effects in sensitive patient populations.

Quantitative Differentiation of Dibunate: Comparative Potency, Safety, and Onset of Action


Relative Antitussive Potency: Ethyldibunate vs. Codeine and Benzonatate in Canine and Feline Models

In a standardized 'coughing dog and cat' model, the antitussive potency of ethyldibunate was directly compared to codeine phosphate and benzonatate. Ethyldibunate exhibited substantially lower potency than codeine, with only 13% of codeine's activity in dogs and 9% in cats [1]. Benzonatate, in contrast, demonstrated 80% of codeine's potency in dogs and 56% in cats [1]. This quantitative head-to-head comparison establishes that dibunate is a mild antitussive, approximately 6- to 8-fold less potent than benzonatate on a weight basis, which has direct implications for dosing requirements and therapeutic index.

Antitussive Pharmacodynamics Comparative Efficacy

Safety Profile Differentiation: Absence of Opioid-Class CNS and Respiratory Adverse Events

Unlike narcotic antitussives such as codeine, dibunate has not been reported to cause sedation, euphoria, habituation, or respiratory depression [1]. This safety differentiation is critical, as codeine and dextromethorphan (at supratherapeutic doses) carry risks of CNS depression and respiratory compromise. While benzonatate also avoids opioid-related CNS effects, it carries a unique risk of severe hypersensitivity reactions and life-threatening laryngospasm if capsules are chewed, an adverse event not associated with dibunate [2]. The rare occurrence of nausea with dibunate further contrasts with the common constipation and nausea associated with codeine [1].

Safety Pharmacology Adverse Events CNS Depression

Mechanistic Distinction: Central Cough Center Depression vs. Peripheral Stretch Receptor Anesthesia

Analyses using decerebration by mid-collicular transection, effects on centrally-induced cough responses, and pulmonary stretch receptor impulse recordings demonstrated that ethyldibunate's antitussive action is primarily due to depression of the cough center in the medulla [1]. In contrast, benzonatate's action was localized to the pulmonary stretch receptors, with no significant central component [1]. This mechanistic divergence means that dibunate may be more effective in cough etiologies driven by central sensitization, while benzonatate is limited to peripherally-initiated cough reflexes.

Mechanism of Action Site of Action Cough Reflex

Onset and Duration of Antitussive Effect in Humans

Clinical pharmacology data indicate that oral sodium dibunate exhibits a rapid onset of antitussive action, with effects manifesting within 5 to 30 minutes post-administration [1]. The duration of action is reported to exceed 6 hours [1]. While direct comparative human pharmacokinetic studies with benzonatate or dextromethorphan are lacking, benzonatate is known to have a duration of action of 3–8 hours, and dextromethorphan typically 4–6 hours [2]. The rapid onset of dibunate may offer a clinical advantage in acute cough scenarios where prompt symptom relief is desired.

Pharmacokinetics Human Pharmacology Time Course

Additional Expectorant Activity: A Potential Advantage Over Pure Antitussives

In addition to its antitussive properties, sodium dibunate is described in some pharmacopoeias as having a mild expectorant action, promoting respiratory tract secretion and thinning of viscous sputum [1]. This dual activity contrasts with pure antitussives like benzonatate and dextromethorphan, which lack any significant mucolytic or expectorant effect. Codeine, while not an expectorant, can paradoxically increase sputum viscosity due to its drying effects on mucous membranes. The expectorant component of dibunate may confer an advantage in productive coughs where mucus clearance is a secondary goal.

Mucolytic Expectorant Respiratory Pharmacology

Optimal Procurement and Research Scenarios for Dibunate (Sodium Dibunate)


Pediatric and Geriatric Cough Formulations Requiring CNS Safety

Given the established absence of sedation, euphoria, and respiratory depression [1], dibunate is ideally suited for development or procurement in pediatric and geriatric cough syrups or tablets where opioid-containing or high-dose dextromethorphan products are contraindicated due to CNS risk. The rapid onset of action (5-30 minutes) further supports its use in acute, distressing cough episodes in these vulnerable populations [2].

Combination Cough and Cold Products Leveraging Dual Antitussive/Expectorant Activity

Dibunate's mild expectorant effect [1], coupled with its central and peripheral antitussive actions, makes it a compelling single-agent solution or primary active ingredient in fixed-dose combinations targeting productive cough. This dual mechanism reduces the need for additional expectorants like guaifenesin, potentially simplifying formulation and reducing excipient load compared to alternatives like benzonatate or dextromethorphan, which lack expectorant properties.

Historical Reference Standard for Non-Opioid Antitussive Mechanism Studies

For academic and industrial pharmacology research investigating the neurobiology of the cough reflex, dibunate serves as a well-characterized reference compound with a precisely defined central site of action [1]. Its documented potency relative to codeine (9-13%) provides a calibrated benchmark for screening novel antitussive candidates in animal models, and its distinct mechanism (central cough center depression) makes it a valuable tool for dissecting central vs. peripheral pathways in preclinical cough research.

Niche Markets with Regulatory Restrictions on Opioids or Benzonatate

In regions with stringent controls on codeine and dextromethorphan due to abuse potential, or where benzonatate is restricted due to safety warnings (e.g., pediatric contraindication), dibunate represents a viable alternative with a favorable safety profile [1]. Its historical approval and use in multiple European and Asian markets provide a regulatory precedent that can facilitate dossier compilation and market entry in countries seeking non-scheduled, non-opioid cough remedies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibunate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.